2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoro-N-phenylacetamide
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Overview
Description
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoro-N-phenylacetamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoro-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-1,1,2,2-tetrafluoroethanol with difluoroacetic acid, followed by the introduction of the phenylacetamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoro-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoro-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its high stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoro-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride
- 2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene
Uniqueness
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoro-N-phenylacetamide stands out due to its unique combination of fluorine atoms and the phenylacetamide group. This structure imparts high stability, reactivity, and specificity in its interactions with molecular targets, making it a valuable compound in various scientific research applications.
Properties
CAS No. |
83865-14-9 |
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Molecular Formula |
C10H6ClF6NO2 |
Molecular Weight |
321.60 g/mol |
IUPAC Name |
2-(2-chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoro-N-phenylacetamide |
InChI |
InChI=1S/C10H6ClF6NO2/c11-9(14,15)10(16,17)20-8(12,13)7(19)18-6-4-2-1-3-5-6/h1-5H,(H,18,19) |
InChI Key |
PHPCLFMJCXBTGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(OC(C(F)(F)Cl)(F)F)(F)F |
Origin of Product |
United States |
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